
3-Azido-5-methyl-2-phenylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-5-methyl-2-phenylpyrazine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis. The compound features a pyrazine ring substituted with an azido group at the 3-position, a methyl group at the 5-position, and a phenyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-chloro-5-methyl-2-phenylpyrazine, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods
Industrial production of 3-Azido-5-methyl-2-phenylpyrazine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azido group.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido-5-methyl-2-phenylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Various dipolarophiles under thermal or catalytic conditions.
Major Products
Reduction: Conversion to 3-amino-5-methyl-2-phenylpyrazine.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Azido-5-methyl-2-phenylpyrazine has several applications in scientific research:
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Azido-5-methyl-2-phenylpyrazine largely depends on the specific application and the reactions it undergoes. For instance, in bioconjugation, the azido group reacts with alkynes in a [3+2] cycloaddition to form stable triazole linkages. In medicinal chemistry, the compound may act as a precursor to bioactive molecules that target specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azido-2-phenylpyrazine: Lacks the methyl group at the 5-position.
5-Methyl-2-phenylpyrazine: Lacks the azido group.
3-Azido-5-methylpyrazine: Lacks the phenyl group at the 2-position.
Uniqueness
3-Azido-5-methyl-2-phenylpyrazine is unique due to the combination of the azido, methyl, and phenyl substituents on the pyrazine ring
Eigenschaften
CAS-Nummer |
83505-95-7 |
|---|---|
Molekularformel |
C11H9N5 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
3-azido-5-methyl-2-phenylpyrazine |
InChI |
InChI=1S/C11H9N5/c1-8-7-13-10(11(14-8)15-16-12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
TULOUTARVFHUGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)N=[N+]=[N-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)

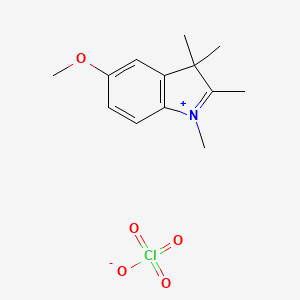

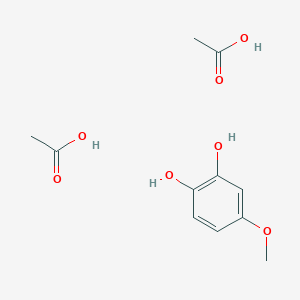
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
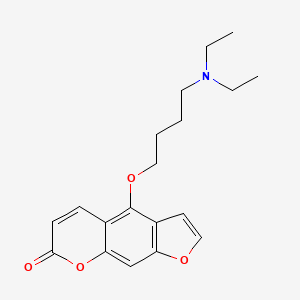
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
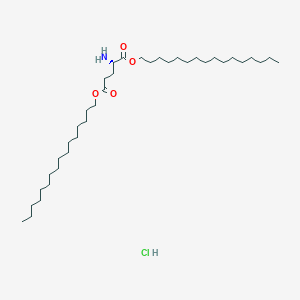

![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
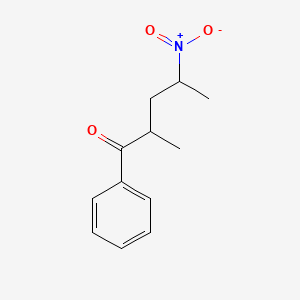
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)

